4-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyridazine ring and the subsequent attachment of the methanesulfonyl and sulfonamide groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The methanesulfonyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazinone derivatives, exhibit a range of biological activities.
Sulfonamides: Other sulfonamide compounds, like sulfamethoxazole, are known for their antimicrobial properties.
Uniqueness
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the combination of its pyridazine and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17N3O4S2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H17N3O4S2/c1-13-6-8-16(9-7-13)27(24,25)21-15-5-3-4-14(12-15)17-10-11-18(20-19-17)26(2,22)23/h3-12,21H,1-2H3 |
InChI Key |
RJOPCBTXIUZJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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